molecular formula C5H11NO3 B8712202 Ethyl 3-amino-2-hydroxypropanoate

Ethyl 3-amino-2-hydroxypropanoate

Cat. No.: B8712202
M. Wt: 133.15 g/mol
InChI Key: REWLOACFBCGTBJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-hydroxypropanoate is a β-hydroxy-α-amino ester with the molecular formula C₆H₁₁NO₃. This compound features both amino (–NH₂) and hydroxyl (–OH) functional groups on adjacent carbon atoms, making it a versatile intermediate in organic synthesis, particularly for heterocyclic systems and pharmaceuticals. Its structure combines ester solubility with reactive groups that enable participation in cyclization, nucleophilic substitution, and condensation reactions .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

ethyl 3-amino-2-hydroxypropanoate

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3,6H2,1H3

InChI Key

REWLOACFBCGTBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

  • Structure : Incorporates a 4-chlorophenyl group at the β-position.
  • Molecular Formula: C₁₁H₁₅Cl₂NO₃.
  • Properties : Enhanced lipophilicity due to the aromatic substituent; hydrochloride salt improves stability and crystallinity.
  • Applications : Used in medicinal chemistry for chiral building blocks .

Methyl (2R,3R)-3-(4-Chlorophenyl)-3-amino-2-hydroxypropanoate (5d)

  • Structure : Methyl ester with a 4-chlorophenyl group.
  • Synthesis : Prepared via tin(II) chloride-catalyzed reduction of azides, yielding 64% .
  • Key Difference : Methyl ester vs. ethyl ester; the latter offers slower hydrolysis rates in biological systems.

Fluorinated Analogues

Ethyl 2-Amino-3,3,3-Trifluoro-2-methylpropanoate

  • Structure : Trifluoromethyl group at the β-position and a methyl branch.
  • Molecular Formula: C₆H₁₀F₃NO₂.
  • Properties : Increased metabolic stability and electronegativity due to fluorine atoms.
  • Applications: Potential use in agrochemicals or fluorinated drug candidates .

Keto and Heterocyclic Derivatives

Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

  • Structure: Contains a ketone and a bulky phenylethylamino group.
  • Molecular Formula: C₁₉H₂₁NO₃.
  • Properties : Melting point 82–84°C; lower solubility in polar solvents due to aromaticity.
  • Applications: Intermediate for nitrogenous heterocycles like pyrimidones .

Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-Diethylaminopropenamide

  • Structure: Cyano and ethoxycarbonyl groups enhance electron-withdrawing capacity.
  • Synthesis : Prepared in two steps with high yield (96% for derivative 13b) via reflux with acetic acid .
  • Key Difference: The presence of cyano groups enables conjugation and participation in click chemistry.

Pyruvate Derivatives

Ethyl Pyruvate

  • Structure : Simplest α-keto ester (ethyl ester of pyruvic acid).
  • Molecular Formula : C₅H₈O₃.
  • Comparison: Lacks the amino group, reducing nucleophilic reactivity but retaining ester and keto functionalities for energy metabolism applications .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₆H₁₁NO₃ 161.16 Not reported –NH₂, –OH, ester
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl C₁₁H₁₅Cl₂NO₃ 296.15 Not reported –Cl, –NH₂, –OH, ester
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₆H₁₀F₃NO₂ 185.14 Not reported –CF₃, –NH₂, ester
Ethyl 3-oxo-2-phenylpropanoate C₁₁H₁₂O₃ 192.21 82–84 –Ph, ketone, ester

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